2-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
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Overview
Description
2-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodology and Chemical Properties
Research into compounds with similar structural features, such as substituted 1,2,4-triazoles and thiadiazoles, focuses on developing novel synthetic routes and understanding their chemical properties. For example, the preparation of substituted 4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles demonstrates the synthetic flexibility of these heterocyclic frameworks, enabling the creation of compounds with potentially unique physical, chemical, or biological properties (Coppo & Fawzi, 1997).
Antimicrobial and Nematocidal Activities
Compounds featuring 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, similar in structural complexity to the query compound, have shown promising nematocidal activities against specific nematodes (Liu et al., 2022). This suggests potential applications in agricultural pest control and the development of new pesticides.
Anticancer Activities
The synthesis and evaluation of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones have revealed moderate to good inhibitory activities against various cancer cell lines (Kamal et al., 2011). This points towards the potential therapeutic applications of structurally related compounds in oncology.
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone, incorporating benzodifuranyl and thiadiazolopyrimidines, have been synthesized and evaluated for their anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). Such research underscores the potential of similarly complex compounds in the development of new therapeutics for pain and inflammation management.
Antihyperglycemic Agents
Studies on 3-substituted benzylthiazolidine-2,4-diones have identified compounds with significant antidiabetic properties, suggesting the role of similar molecules in managing diabetes mellitus (Nomura et al., 1999).
Mechanism of Action
Target of action
The compound contains a 1,2,3-triazole ring, which is a common motif in medicinal chemistry known for its ability to interact with various biological targets . .
Mode of action
The mode of action would depend on the specific biological target of the compound. For instance, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical pathways
Again, without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
2-methoxy-N-[3-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-12-8-10-14(11-9-12)26-13(2)17(23-25-26)18-21-20(29-24-18)22-19(27)15-6-4-5-7-16(15)28-3/h4-11H,1-3H3,(H,21,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFVTENEIMXFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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